molecular formula C17H12FNO5S2 B2883719 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-66-2

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

Cat. No. B2883719
M. Wt: 393.4
InChI Key: KIGBPJPOWUVYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (3FSTA) is a small molecule that has gained attention in recent years due to its potential applications in a variety of scientific research fields. This molecule is a member of the thiophenecarboxylic acid family, which is a group of compounds that have been extensively studied for their various biological and pharmacological properties. 3FSTA has been shown to possess unique properties that make it a promising candidate for use in drug discovery and development, as well as in the study of biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid involves the reaction of 3-fluorophenylsulfonyl chloride with 4-aminophenol to form 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product.

Starting Materials
3-fluorophenylsulfonyl chloride, 4-aminophenol, 2-thiophenecarboxylic acid

Reaction
Step 1: 3-fluorophenylsulfonyl chloride is reacted with 4-aminophenol in the presence of a base such as triethylamine to form 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol., Step 2: 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid.

Scientific Research Applications

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been studied for its potential applications in a variety of scientific research fields. For example, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess unique properties that make it a promising candidate for use in drug discovery and development. In particular, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been studied for its potential applications in the study of biological processes, such as gene expression, cell signaling, and protein-protein interactions. 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has also been studied for its potential applications in the development of therapeutic agents, such as antibiotics, antivirals, and antifungals.

Mechanism Of Action

The exact mechanism of action of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is not yet fully understood. However, it is believed that 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has also been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid have been studied in various cell types and animal models. In general, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. For example, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to reduce inflammation in a variety of animal models, including mice and rats. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess anti-oxidative properties, which may be beneficial in the prevention and treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid in laboratory experiments include its low cost and easy availability. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid can be easily synthesized using a variety of methods, and its unique properties make it a promising candidate for use in drug discovery and development. The main limitation of using 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid in laboratory experiments is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes. Additionally, the exact mechanism of action of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid include further research into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the study of biological processes, such as gene expression, cell signaling, and protein-protein interactions. Furthermore, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the development of therapeutic agents, such as antibiotics, antivirals, and antifungals. Finally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the prevention and treatment of various diseases, such as cancer, inflammation, and oxidative stress.

properties

IUPAC Name

3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO5S2/c18-11-2-1-3-14(10-11)26(22,23)19-12-4-6-13(7-5-12)24-15-8-9-25-16(15)17(20)21/h1-10,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGBPJPOWUVYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid

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